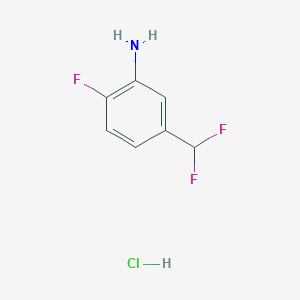
5-(Difluoromethyl)-2-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group . The “difluoromethyl” and “fluoro” parts suggest the presence of fluorine atoms in the molecule .
Synthesis Analysis
While specific synthesis methods for “5-(Difluoromethyl)-2-fluoroaniline hydrochloride” were not found, difluoromethylation processes often involve the use of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as 5-fluorouracil and its derivatives, play a significant role in the development of anticancer therapies. The mechanism of action and clinical strategies surrounding 5-fluorouracil, for instance, have been extensively studied. This compound's anticancer activity is enhanced through various strategies, although drug resistance remains a challenge. Advances in understanding the molecular basis of this resistance offer new avenues for therapeutic interventions (Longley, Harkin, & Johnston, 2003).
Fluorinated Compounds in Imaging and Diagnostics
The use of fluorinated compounds extends to imaging techniques such as 19F NMR for in vivo monitoring of drug metabolism. This approach allows for the non-invasive analysis of the metabolic fate of drugs like 5-fluorouracil in live subjects, providing invaluable insights into pharmacokinetics and pharmacodynamics (Stevens et al., 1984).
Antimycotic Applications
Compounds like flucytosine, which is converted into fluorinated metabolites within fungal cells, demonstrate the potential of fluorinated compounds in treating systemic mycoses. The combination of flucytosine with other antifungal agents represents a potent therapeutic strategy, highlighting the broader applicability of fluorinated compounds in antimicrobial therapies (Vermes, Guchelaar, & Dankert, 2000).
Fluorinated Coatings and Materials Science
In materials science, fluorinated compounds contribute to the development of anti-stick coatings. The synthesis and application of fluorinated tags, like 5-(perfluorooctylthio)acetamidofluorescein, for inspecting surface coverage of fluorinated coatings on various substrates, underscore the versatility of fluorinated compounds in enhancing material properties (Li et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPEYWCRFSNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2-fluoroaniline hydrochloride | |
CAS RN |
1955530-30-9 |
Source


|
| Record name | 5-(difluoromethyl)-2-fluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2683114.png)

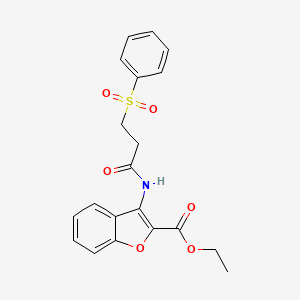
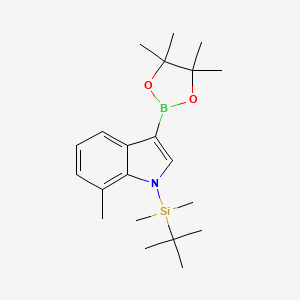


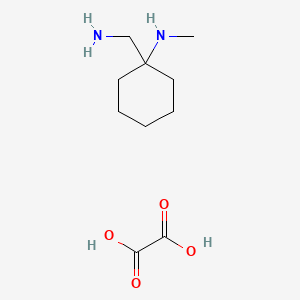
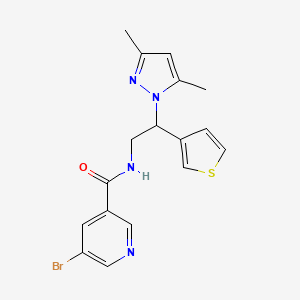
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
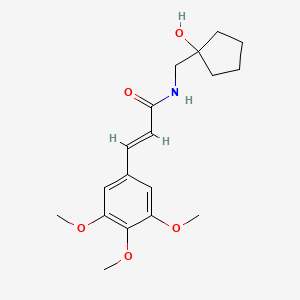
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
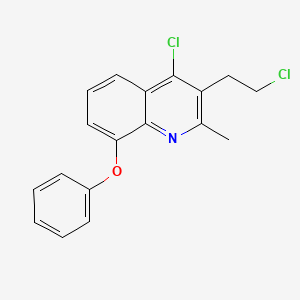
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)